Caprooyl Tetrapeptide-3 acetate

Übersicht

Beschreibung

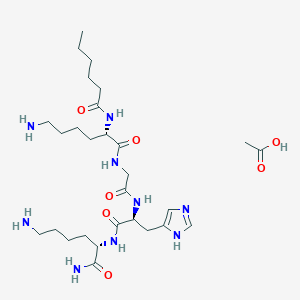

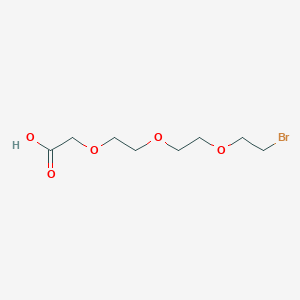

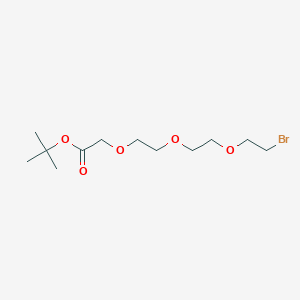

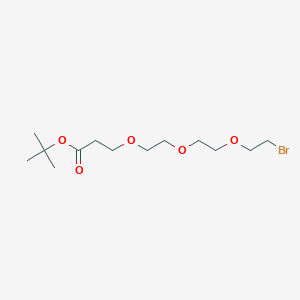

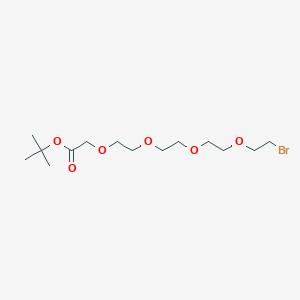

Caprooyl Tetrapeptide-3 acetate is a derivative of tetrapeptide-3 that is linked to caproic acid . It has migration-imparting effects in human adipose-derived stem cells when applied at concentrations of 0.1 and 1 mg/ml . It stimulates the production of collagen, elastin, and hyaluronic acid and is used for skin repair .

Synthesis Analysis

Caprooyl tetrapeptide-3, also known as KGHK-Caproic acid, is a biomimetic lipopeptide structure based on TGF-ß (transforming growth factor beta) that plays an essential role in the natural production of the extracellular matrix components . The peptide sequence is Lys-Gly-His-Lys .Molecular Structure Analysis

The chemical formula of Caprooyl Tetrapeptide-3 acetate is C28H51N9O7 . Its exact mass is 625.39 and its molecular weight is 625.770 .Chemical Reactions Analysis

Caprooyl tetrapeptide-3 is a reaction product of caproic acid and tetrapeptide-3, comprised of four amino acids . It is based on the structure of transforming growth factor (TGF-β), a growth factor that plays an important role in maintaining the extracellular matrix .Physical And Chemical Properties Analysis

The molecular weight of Caprooyl Tetrapeptide-3 acetate is 625.8 g/mol . The elemental analysis shows that it contains C, 53.74; H, 8.22; N, 20.15; O, 17.90 .Wissenschaftliche Forschungsanwendungen

Stem Cell Migration

Caprooyl Tetrapeptide-3 acetate has been found to have migration-imparting effects in human adipose-derived stem cells when applied at concentrations of 0.1 and 1 mg/ml . This suggests that it could potentially be used in therapies involving stem cells.

Wrinkle Reduction

Caprooyl Tetrapeptide-3 acetate is used for fine lines and wrinkle reduction . It can stimulate the skin to produce more collagen, which can help reduce the appearance of wrinkles and fine lines.

Skin Aging

This compound stimulates the expression of collagen VII and laminin-5 in a model of corticoid-induced skin ageing . This suggests that it could potentially be used in anti-aging skincare products.

Biochemical Research

Caprooyl Tetrapeptide-3 acetate is a derivative of tetrapeptide-3 that is linked to caproic acid . This makes it a useful compound in biochemical research, particularly in studies related to peptides and their properties.

Cosmetic Applications

Due to its effects on skin aging and wrinkle reduction, Caprooyl Tetrapeptide-3 acetate is often used in cosmetic products . It can be found in various skincare products, including creams, serums, and lotions.

Dermatological Research

Given its effects on skin cells, Caprooyl Tetrapeptide-3 acetate is a valuable compound in dermatological research . It can be used to study the effects of various substances on skin health and aging.

Wirkmechanismus

Caprooyl tetrapeptide-3 performs as the peptides that are already located inside of the skin . In research studies, it stimulated the production and synthesis of laminin-5, fibronectin, and collagen (type VII), proteins that are important structural components of the dermal-epidermal junction (DEJ), to help achieve optimal skin structure, activate the skin’s natural recovery cycle, and reduce fine lines and wrinkles .

Zukünftige Richtungen

Caprooyl tetrapeptide-3 has become a popular cosmetic material due to its anti-wrinkle and anti-aging properties . It is expected to be one of the most powerful peptides used in anti-aging skin care products . A research study showed that Caprooyl tetrapeptide-3 boosts the production of DEJ (dermal-epidermal junction) structural proteins such as laminin up to 26% and fibronectin up to 60%, improving mechanical properties of the skin .

Eigenschaften

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H47N9O5.C2H4O2/c1-2-3-4-11-22(36)33-20(10-6-8-13-28)25(39)31-16-23(37)34-21(14-18-15-30-17-32-18)26(40)35-19(24(29)38)9-5-7-12-27;1-2(3)4/h15,17,19-21H,2-14,16,27-28H2,1H3,(H2,29,38)(H,30,32)(H,31,39)(H,33,36)(H,34,37)(H,35,40);1H3,(H,3,4)/t19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAVFMYNDSZDNL-OCIDDWSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

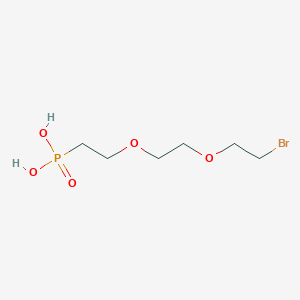

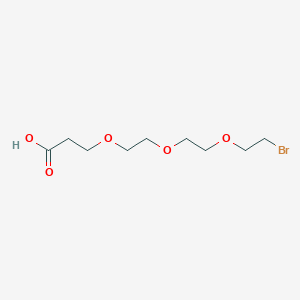

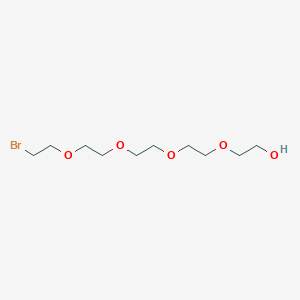

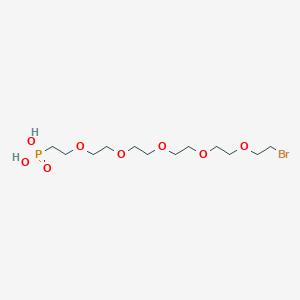

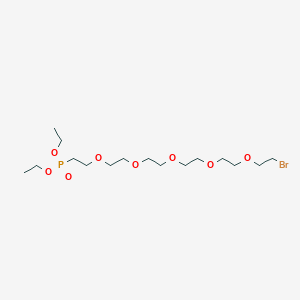

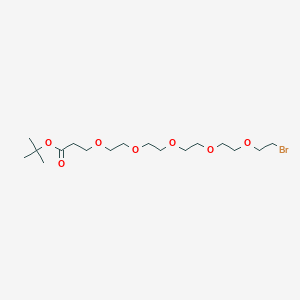

CCCCCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

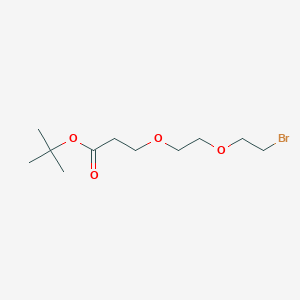

CCCCCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H51N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caprooyl Tetrapeptide-3 acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B606408.png)